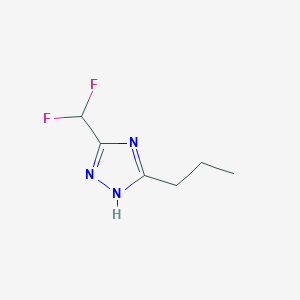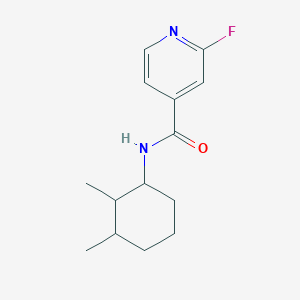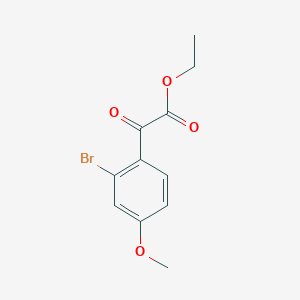
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate
Vue d'ensemble
Description
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group, a methoxy group, and an oxoacetate moiety attached to a phenyl ring
Applications De Recherche Scientifique
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
Target of Action
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate is a derivative of α-haloacetophenone . It has been tested for its inhibitory effects on protein tyrosine phosphatases (PTPs) such as SHP-1 and PTP1B . These enzymes play crucial roles in cellular processes like cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound acts as a potent inhibitor of PTPs . It is cell-permeable and can covalently bind to the SHP-1 . The bromine atom in the compound likely plays a role in this covalent interaction . This binding inhibits the activity of the phosphatases, leading to an increase in the levels of phosphorylated proteins in the cell .
Biochemical Pathways
The inhibition of PTPs like SHP-1 and PTP1B can affect multiple biochemical pathways. For instance, it can influence the JAK-STAT signaling pathway, which is involved in cell division, growth, and immune responses . By inhibiting PTP activity, this compound could potentially enhance signal transduction in these pathways .
Pharmacokinetics
Its solubility in dmso and partial miscibility in water suggest that it might have reasonable bioavailability . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of this compound is the inhibition of PTPs, leading to an increase in the levels of phosphorylated proteins in the cell . This can enhance signal transduction in pathways like JAK-STAT, potentially influencing cell division, growth, and immune responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and the specific cellular environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate typically involves the bromination of a methoxy-substituted phenylacetic acid derivative followed by esterification. One common method involves the reaction of 2-bromo-4-methoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products Formed:
Substitution: Formation of substituted phenyl esters.
Reduction: Formation of ethyl 2-(2-bromo-4-methoxyphenyl)-2-hydroxyacetate.
Oxidation: Formation of ethyl 2-(2-bromo-4-hydroxyphenyl)-2-oxoacetate.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(2-chloro-4-methoxyphenyl)-2-oxoacetate: Similar structure but with a chloro group instead of a bromo group. It may exhibit different reactivity and biological activities.
Ethyl 2-(2-bromo-4-hydroxyphenyl)-2-oxoacetate: Similar structure but with a hydroxy group instead of a methoxy group. It may have different solubility and reactivity properties.
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-hydroxyacetate: Similar structure but with a hydroxy group instead of an oxo group. It may have different chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-5-4-7(15-2)6-9(8)12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWQQJVCLXRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)
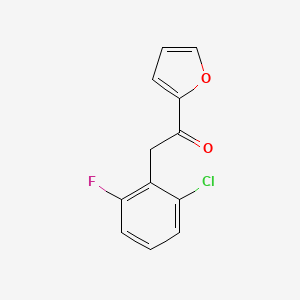
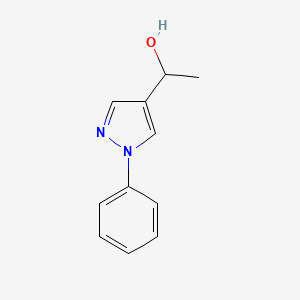
![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)
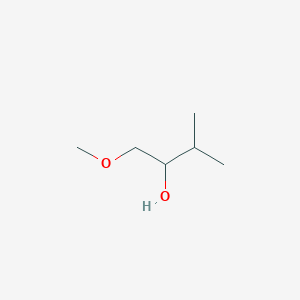

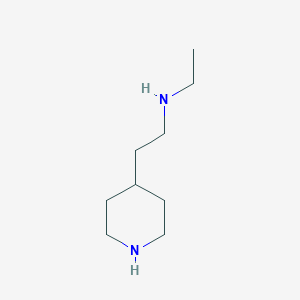

![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)
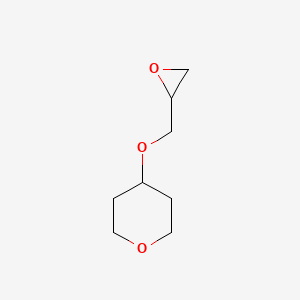
![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)

